Cas no 1094318-26-9 (4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile)

4-2-(Chloromethyl)-1,3-oxazol-5-ylbenzonitrile is a versatile heterocyclic compound featuring a chloromethyl-substituted oxazole ring fused to a benzonitrile moiety. This structure imparts reactivity at both the chloromethyl group and the nitrile functionality, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The chloromethyl group enables nucleophilic substitution reactions, while the nitrile can undergo further transformations such as hydrolysis or reduction. Its rigid oxazole core contributes to stability and potential biological activity. The compound is suitable for constructing complex molecular architectures, including bioactive scaffolds, due to its bifunctional reactivity and compatibility with diverse synthetic conditions. Proper handling is advised due to the reactive chloromethyl group.
4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile structure
1094318-26-9 structure
Product name:4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile
CAS No:1094318-26-9
MF:C11H7ClN2O
Molecular Weight:218.6390812397
MDL:MFCD11182417
CID:4571208

4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile 化学的及び物理的性質

名前と識別子

    • 4-(2-(chloromethyl)oxazol-5-yl)benzonitrile
    • 4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile
    • 4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile
    • MDL: MFCD11182417
    • インチ: 1S/C11H7ClN2O/c12-5-11-14-7-10(15-11)9-3-1-8(6-13)2-4-9/h1-4,7H,5H2
    • InChIKey: DRIHTYRPTAJGOS-UHFFFAOYSA-N
    • SMILES: C(#N)C1=CC=C(C2OC(CCl)=NC=2)C=C1

じっけんとくせい

  • Color/Form: NA
  • 密度みつど: 1.3±0.1 g/cm3
  • Boiling Point: 373.2±32.0 °C at 760 mmHg
  • フラッシュポイント: 192.2±30.7 °C

4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile Security Information

4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM469466-1g
4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile
1094318-26-9 95%+
1g
$*** 2023-04-03
Enamine
EN300-88726-1.0g
4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile
1094318-26-9 95%
1.0g
$999.0 2023-02-11
Enamine
EN300-88726-10.0g
4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile
1094318-26-9 95%
10.0g
$4299.0 2023-02-11
Enamine
EN300-88726-0.25g
4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile
1094318-26-9 95%
0.25g
$494.0 2023-09-01
Enamine
EN300-88726-5.0g
4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile
1094318-26-9 95%
5.0g
$2899.0 2023-02-11
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01090299-1g
4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile
1094318-26-9 95%
1g
¥3717.0 2023-04-06
Enamine
EN300-88726-0.5g
4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile
1094318-26-9 95%
0.5g
$780.0 2023-09-01
Enamine
EN300-88726-5g
4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile
1094318-26-9 95%
5g
$2900.0 2023-09-01
Aaron
AR019ROC-2.5g
4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile
1094318-26-9 95%
2.5g
$2719.00 2023-12-16
Aaron
AR019ROC-10g
4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile
1094318-26-9 95%
10g
$5937.00 2023-12-16

4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile 関連文献

4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrileに関する追加情報

Professional Introduction to 4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile (CAS No. 1094318-26-9)

4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile, with the chemical formula corresponding to its CAS number 1094318-26-9, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic nitrile derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a benzonitrile moiety linked to an oxazole ring, which is further substituted with a chloromethyl group. This specific arrangement of functional groups makes it a versatile intermediate for the synthesis of various pharmacologically active molecules.

The oxazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, which contributes to the compound's overall reactivity and biological activity. The presence of the chloromethyl group introduces a reactive site for further functionalization, enabling the synthesis of more complex derivatives. These characteristics make 4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile a valuable building block in the development of new drugs.

In recent years, there has been growing interest in oxazole derivatives due to their broad spectrum of biological activities. Oxazoles have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The benzonitrile moiety further enhances the pharmacological potential by contributing to electron-withdrawing effects and facilitating interactions with biological targets. The combination of these structural features makes 4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile a promising candidate for further investigation.

One of the most compelling aspects of this compound is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, particularly cancer. By designing molecules that specifically inhibit kinase activity, researchers can develop targeted therapies with improved efficacy and reduced side effects. The chloromethyl group in 4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile provides a handle for introducing additional functional groups that can enhance binding affinity to kinase targets.

Recent studies have demonstrated the effectiveness of oxazole-based compounds in inhibiting specific kinases. For instance, derivatives of oxazole have been shown to inhibit tyrosine kinases, which are overactive in many types of cancer. The benzonitrile group contributes to the binding interactions by forming hydrogen bonds and participating in π-stacking interactions with the kinase active site. These interactions are critical for achieving high affinity and selectivity.

The synthetic pathways for 4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile have also been optimized for efficiency and scalability. Researchers have developed methods that allow for the rapid and high-yield synthesis of this compound, making it more accessible for medicinal chemistry applications. These synthetic strategies often involve multi-step reactions that incorporate functional group transformations such as nucleophilic substitution and cyclization reactions.

In addition to its applications in kinase inhibition, 4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile has shown potential in other therapeutic areas. For example, it has been investigated as a precursor for the synthesis of compounds with antiviral properties. The oxazole ring and benzonitrile moiety can be modified to target viral proteases and other essential viral enzymes, thereby inhibiting viral replication.

The development of new antiviral drugs is particularly relevant in light of recent global health challenges. Compounds like 4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile offer a starting point for designing molecules that can effectively combat viral infections without significant side effects. By leveraging the reactivity of the chloromethyl group and the biological activity of the oxazole ring, researchers can create novel antiviral agents with improved pharmacokinetic profiles.

The role of computational chemistry in designing derivatives of 4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile cannot be overstated. Advanced computational methods allow researchers to predict the biological activity of different derivatives before they are synthesized experimentally. This approach saves time and resources by identifying promising candidates early in the drug discovery process.

Molecular modeling techniques such as docking studies and quantum mechanical calculations have been used to understand how 4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile interacts with biological targets at the molecular level. These studies provide insights into the structural features that contribute to its activity and guide the design of more potent derivatives.

The future prospects for 4-2-(chloromethyl)-1,3-oxtaxol - 5 - ylbenzonntrille (CAS No .10943 - 18 -26 -9 ) strong > are promising . As research continues , it is likely that new applications will be discovered . The compound's versatility as an intermediate makes it a valuable tool for synthesizing a wide range of pharmacologically active molecules . Additionally , advances in synthetic chemistry and computational methods will further enhance its utility in drug discovery efforts . p > < p > In conclusion , 4 - 2 - ( chlor om ethyl ) - 1 , 3 - o x az ol - 5 - ylbe nzon i tr ile ( C A S N o . 10943 18 -26 -9 ) is a significant compound with diverse applications i n pharma ceutical chemistry . Its unique structural properties make it a valuable building block f or synthesizing new dr ugs targeting various diseases , including cancer an d viral infections . With continued research an d development , this compoun d is poised t o play an increasingly important role i n m ed icine an d biotechnology . p >

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